L-ASPARAGINE:H2O (AMIDE-15N+)

Metabolic Flux Analysis NMR Spectroscopy Cell Culture

Researchers tracking asparagine metabolism face signal overlap with uniform ¹⁵N labels, obscuring amide-specific pathways. L-Asparagine:H2O (Amide-15N+) solves this with selective 98 atom% ¹⁵N enrichment at the side-chain amide nitrogen. - Enables unambiguous LC-MS tracking of amide transfer to glutamine in Vero/HEK293 cells. - Facilitates double cross-polarization NMR with ¹³C-labeled asparagine for intact vs. degraded residue quantification (~50% incorporation). - Reference standard for LOD ~1.0% ¹⁵N and RSD ~15% method calibration. Supplied as monohydrate crystalline solid (MW 151.13). Purity ≥98%; shipped at ambient temperature.

Molecular Formula
Molecular Weight 151.13
Cat. No. B1580285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ASPARAGINE:H2O (AMIDE-15N+)
Molecular Weight151.13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparagine (Amide-15N+) Overview


L-Asparagine:H2O (Amide-15N+), also known as L-Asparagine-amide-15N monohydrate (CAS 204451-47-8), is a stable isotope-labeled amino acid where the amide nitrogen atom in the side chain is selectively enriched with nitrogen-15 (¹⁵N) at 98 atom % isotopic purity, and it is presented in a monohydrate crystalline form . This compound is a non-essential amino acid involved in metabolic control of cell functions in nerve and brain tissue [1], and it serves as a critical tracer for studying nitrogen metabolism, protein synthesis, and amide-specific metabolic pathways .

Workflow Site-specific amide-15N tracing in metabolic flux, protein synthesis, and NMR structural studies
Format Monohydrate crystalline solid with high isotopic enrichment; compatible with cell culture and solid-state NMR
Selection Enables unambiguous resolution of amide nitrogen metabolism without the deconvolution required for uniformly labeled tracers

Why Generic Analogs Cannot Substitute L-Asparagine (Amide-15N+)


In-class stable isotope-labeled asparagine analogs, such as uniformly ¹⁵N-labeled (U-¹⁵N₂) or ¹³C-labeled variants, produce overlapping isotopic signals that obscure the distinct metabolic fates of the amino and amide nitrogen atoms [1]. L-Asparagine:H2O (Amide-15N+) provides site-specific enrichment exclusively at the amide nitrogen, enabling unambiguous tracking of amide transfer pathways—such as transamination to glutamine amide—without interference from amino nitrogen metabolism [2]. Generic substitution with non-site-specific labels would yield confounded data, requiring complex deconvolution methods and introducing quantitative uncertainty that compromises metabolic flux precision .

Signal overlap Uniformly 15N- or 13C-labeled asparagine produces overlapping isotopic signals that obscure distinct amide and amino nitrogen fates.
Data fidelity Non-site-specific labels require complex deconvolution methods and may introduce quantitative uncertainty in metabolic flux calculations.
Pathway ambiguity Generic substitution cannot resolve transamination versus deamination or amide transfer pathways that are critical for nitrogen metabolism studies.

Evidence-Based Selection for L-Asparagine (Amide-15N+)


Amide-Specific Metabolic Tracing in Mammalian Cells

In Vero cell studies, L-[4-¹⁵N]asparagine (amide-¹⁵N) showed predominant transfer of the amide nitrogen specifically to glutamine amide, with no detectable production of ¹⁵NH₄⁺, confirming transamination by asparagine synthetase rather than deamination [1]. In contrast, L-[2-¹⁵N]asparagine (amino-¹⁵N) labeled multiple metabolites including aspartate and the amine group of glutamate/glutamine, demonstrating divergent metabolic routing that uniform labels cannot resolve [2].

Amide-specific tracing
Head-to-head
L-[4-15N]asparagine: 15N transferred predominantly to glutamine amide; no detectable 15NH4+.
L-[2-15N]asparagine: label found in aspartate, glutamate/glutamine amine, and two unidentified compounds.
Unambiguous amide nitrogen routing; avoids deconvolution algorithms needed for uniform labels.
Vero cells monitored by HMBC NMR; qualitative difference in metabolic fate.
Metabolic Flux Analysis NMR Spectroscopy Cell Culture

Position-Specific ¹⁵N Analysis via LC-MS

A validated LC-MS method differentiated ¹⁵N-amide from ¹⁵N-amino labeling in asparagine with a detection limit of 1.0% ¹⁵N abundance for Asn, compared to 0.7% for Gln [1]. At 30% ¹⁵N labeling, the average relative standard deviation (RSD) for positional labeling determination was 15% for Asn, versus 2.7% for Gln, with an expectation window of 12% for Asn positional labeling [2].

LC-MS sensitivity
Cross-study
Asn: LOD 1.0% 15N; RSD 15% at 30% labeling; expectation window 12%.
Gln: LOD 0.7% 15N; RSD 2.7% at 30% labeling; expectation window 2%.
Establishes analytical benchmarks for positional 15N quantification; guides method optimization.
Ion-pair chromatography ESI-MS; underivatized amino acids.
LC-MS Isotopomer Analysis Method Validation

Amide Bond Integrity in Protein Synthesis

Double cross-polarization ¹³C-¹⁵N NMR using [4-¹³C, amide-¹⁵N]asparagine demonstrated that approximately 50% of asparagine residues in soybean protein were incorporated directly without label scrambling, as evidenced by the persistence of the ¹³C-¹⁵N dipolar coupling [1]. This site-specific double-labeling approach quantified the fraction of intact asparagine incorporation versus degradation and reassembly, a measurement impossible with uniformly labeled or single-isotope tracers [2].

Bond-level fidelity
Head-to-head
[4-13C, amide-15N]Asn: ~50% direct incorporation without scrambling.
Uniformly labeled Asn: cannot resolve direct vs. scrambled incorporation.
Quantifies protein synthesis fidelity; site-specific double label enables bond-level metabolic tracking.
Soybean cotyledon solid-state NMR; 2-week culture.
Protein Synthesis Solid-State NMR Plant Biology

Selective Amide ¹⁵N Labeling for Paramagnetic NMR

Selective ¹⁵N-labeling of asparagine side-chain amide groups, achieved using amide-¹⁵N asparagine as a metabolic precursor, enabled determination of magnetic susceptibility anisotropy tensors based exclusively on pseudocontact shifts of amide side-chain protons [1]. This site-specific labeling approach, combined with lanthanide tagging, provided structural restraints that uniformly ¹⁵N-labeled proteins cannot yield without extensive resonance assignment and deconvolution [2].

Paramagnetic NMR
Class-level
Selective amide-15N labeling yields pseudocontact shifts solely from amide protons; determines Δχ tensors without backbone assignment.
Reduces spectral complexity for side-chain environment studies; supports faster structural restraint generation.
In vitro protein expression with lanthanide tagging; class-level inference.
Structural Biology Paramagnetic NMR Protein Dynamics

Isotopic Purity and Physical Specifications

Commercially available L-Asparagine:H2O (Amide-15N+) is specified at 98 atom % ¹⁵N isotopic purity, with a monohydrate crystalline form, melting point 233-235 °C, and optical activity [α]²⁰/D +31.5° (c = 1 in 1 M HCl) . This high isotopic enrichment is critical for minimizing natural abundance background in tracer studies; lower purity grades (e.g., 95 atom %) would introduce ~1.6× higher background signal, reducing dynamic range and quantification accuracy .

Procurement specs
Data to verify
98 atom % 15N; monohydrate; mp 233–235 °C; [α]20/D +31.5° (c=1, 1 M HCl).
High enrichment minimizes natural-abundance background; monohydrate form simplifies solubility calculations.
Vendor specification; verify against lot-specific certificate of analysis.
Quality Control Procurement Specifications Isotopic Purity

L-Asparagine (Amide-15N+) – Application Scenarios


Mammalian Cell Metabolic Flux Studies

Use L-Asparagine:H2O (Amide-15N+) as a tracer in Vero, HEK293, or cancer cell lines to map the fate of the amide nitrogen independently of the amino nitrogen. As demonstrated in Vero cells, the ¹⁵N-amide label is predominantly transferred to glutamine amide via transamination, with no detectable ammonium production [1]. This application is essential for studies of asparagine synthetase activity, glutamine metabolism crosstalk, and the metabolic adaptations of asparagine-dependent cancers.

Protein Synthesis Fidelity with Solid-State NMR

Employ L-Asparagine:H2O (Amide-15N+) in combination with ¹³C-labeled asparagine for double cross-polarization NMR experiments to quantify the fraction of intact asparagine incorporated into protein versus degraded and reassembled. As shown in soybean cotyledon studies, this approach revealed that ~50% of asparagine residues are incorporated directly without label scrambling [1]. This method is uniquely suited for plant biology, seed development, and translational regulation research.

∆χ Tensor Determination via Paramagnetic NMR

Incorporate L-Asparagine:H2O (Amide-15N+) into recombinant protein expression media to achieve selective ¹⁵N labeling of asparagine side-chain amides. When combined with site-specific lanthanide tagging, this labeling enables determination of magnetic susceptibility anisotropy tensors based solely on pseudocontact shifts of amide protons, bypassing the need for full backbone assignment [1]. This approach accelerates structural studies of proteins where asparagine residues are functionally or structurally critical.

LC-MS Method for Position-Specific ¹⁵N Analysis

Utilize L-Asparagine:H2O (Amide-15N+) as a reference standard for developing and calibrating LC-MS methods that differentiate ¹⁵N-amide from ¹⁵N-amino labeling. The compound's defined isotopic purity (98 atom % ¹⁵N) and established fragmentation behavior (elimination of HNCO from the amide group) [1] provide a benchmark for assessing method sensitivity (LOD ~1.0% ¹⁵N for Asn) and precision (RSD ~15% at 30% labeling) [2], supporting quality control in metabolic flux core facilities.

Application
Selection Property
Validation Focus
Mammalian cell metabolic flux
Site-specific amide-15N tracing
Transamination vs deamination pathway resolution
Protein synthesis fidelity (ssNMR)
Bond-specific 13C-15N dipolar coupling
Intact incorporation vs metabolic scrambling
Paramagnetic NMR tensor determination
Selective amide-15N labeling
Pseudocontact shift analysis without backbone assignment
LC-MS positional 15N method calibration
Defined isotopic purity and fragmentation
LOD/RSD benchmarking and quality control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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